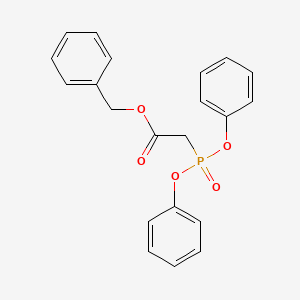

Benzyl (diphenoxyphosphoryl)acetate

Description

Benzyl (diphenoxyphosphoryl)acetate is an organophosphorus compound characterized by a benzyl ester group linked to a phosphorylated acetic acid backbone. Its structure comprises a central phosphorus atom bonded to two phenoxy groups (OPh), a phosphoryl oxygen (P=O), and a methylene group connected to the acetate moiety (CH₂COOBn) . This compound is synthesized via coupling reactions using reagents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) .

Properties

CAS No. |

918886-60-9 |

|---|---|

Molecular Formula |

C21H19O5P |

Molecular Weight |

382.3 g/mol |

IUPAC Name |

benzyl 2-diphenoxyphosphorylacetate |

InChI |

InChI=1S/C21H19O5P/c22-21(24-16-18-10-4-1-5-11-18)17-27(23,25-19-12-6-2-7-13-19)26-20-14-8-3-9-15-20/h1-15H,16-17H2 |

InChI Key |

CRCGTRVJMYZUFU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (diphenoxyphosphoryl)acetate typically involves the esterification of benzyl alcohol with diphenoxyphosphoryl acetic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to achieve the desired product.

Industrial Production Methods

Industrial production of benzyl (diphenoxyphosphoryl)acetate may involve more efficient and scalable methods such as continuous flow synthesis or the use of solid acid catalysts. These methods aim to optimize the yield and purity of the product while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Benzyl (diphenoxyphosphoryl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the ester or benzyl positions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives depending on the nucleophile employed.

Scientific Research Applications

Benzyl (diphenoxyphosphoryl)acetate has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis to introduce the benzyl (diphenoxyphosphoryl)acetate moiety into target molecules.

Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Research may explore its use as a drug intermediate or a potential therapeutic agent.

Industry: It can be used in the production of specialty chemicals, fragrances, and other industrial products.

Mechanism of Action

The mechanism of action of benzyl (diphenoxyphosphoryl)acetate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active components, which then interact with biological targets such as enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Benzyl (diphenoxyphosphoryl)acetate with structurally related organophosphorus esters, highlighting differences in substituents, molecular weights, and key properties:

Key Analytical and Functional Comparisons:

Reactivity and Stability: Diphenoxy vs. Methyl vs. Phenoxy: Methyl substituents (e.g., in Benzyl dimethylphosphonoacetate) increase steric protection of the phosphorus center, enhancing stability in aqueous environments .

Spectral Data: NMR: Benzyl (diphenoxyphosphoryl)acetate derivatives show characteristic aromatic proton signals at δ 7.06–7.41 ppm (phenoxy groups) and methylene protons (CH₂) at δ 5.08–5.87 ppm . Ethoxy-containing analogs (e.g., Benzyl 2-(diethoxyphosphoryl)acetate) exhibit triplet signals for OCH₂CH₃ near δ 1.2–1.4 ppm . Mass Spectrometry: The diphenoxyphosphoryl moiety contributes to higher molecular ion peaks (e.g., m/z 560.7 [M+H]⁺ for a ureido-substituted analog) compared to simpler derivatives like Benzoyl phosphate (m/z 202.10) .

Biological Activity: Compounds with diphenoxyphosphoryl groups demonstrate inhibitory effects on enzymes such as proteases and kinases, attributed to strong aromatic interactions with active sites . Diethoxy derivatives are more metabolically stable but less potent in binding assays due to reduced π-π stacking capability .

Synthetic Methods: All compounds are synthesized via coupling reactions, but diphenoxyphosphoryl derivatives require aryloxy precursors (e.g., diphenyl chlorophosphate), whereas ethoxy analogs utilize diethyl phosphite .

Biological Activity

Benzyl (diphenoxyphosphoryl)acetate is a phosphonate derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological effects, and relevant case studies, highlighting the compound's antimicrobial properties and cytotoxicity.

Synthesis of Benzyl (Diphenoxyphosphoryl)acetate

The synthesis of benzyl (diphenoxyphosphoryl)acetate typically involves the reaction of benzyl acetate with diphenyl phosphite. The process can be optimized through various methodologies, including microwave-assisted synthesis and solvent-free conditions to enhance yield and purity. The reaction mechanism generally involves nucleophilic substitution, where the acetate group is displaced by the diphenoxyphosphoryl moiety.

Antimicrobial Properties

Benzyl (diphenoxyphosphoryl)acetate has shown promising antimicrobial activity against various bacterial strains. Studies indicate that derivatives of organophosphonates exhibit significant inhibitory effects on both Gram-positive and Gram-negative bacteria. For instance, a related compound, diethyl benzylphosphonate, demonstrated a low minimal inhibitory concentration (MIC) against Escherichia coli, suggesting that modifications in the phosphonate structure can enhance antibacterial efficacy .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| Diethyl Benzylphosphonate | 0.7 | E. coli |

| Benzyl (Diphenoxyphosphoryl)acetate | TBD | Various Gram-negative |

| Ciprofloxacin | 1.0 | E. coli |

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of benzyl (diphenoxyphosphoryl)acetate. In vitro studies indicate that this compound induces oxidative stress in bacterial cells, leading to significant DNA damage. The presence of diphenoxy groups appears to enhance this effect, resulting in a higher cytotoxic response compared to simpler phosphonates .

Case Study: DNA Damage Assessment

In a study assessing the impact of organophosphate compounds on bacterial DNA, it was observed that treatment with benzyl (diphenoxyphosphoryl)acetate resulted in substantial oxidative damage. The analysis revealed alterations in the topology of plasmid DNA, indicating that these compounds could serve as effective agents for inducing bacterial cell death through oxidative mechanisms .

The proposed mechanism for the biological activity of benzyl (diphenoxyphosphoryl)acetate involves:

- Cell Membrane Disruption : The lipophilic nature of the compound allows it to integrate into bacterial membranes, disrupting their integrity.

- Oxidative Stress Induction : Once inside the cell, it generates reactive oxygen species (ROS), leading to cellular damage and apoptosis.

- DNA Interaction : The compound may interact directly with bacterial DNA, causing strand breaks and inhibiting replication.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.